molecular formula C12H6Cl2N2O B221727 2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine

2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine

Cat. No. B221727
M. Wt: 265.09 g/mol
InChI Key: YOUOQQZCAAVWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine, commonly known as DCPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCPP is a heterocyclic compound that belongs to the oxazole family and contains both pyridine and chlorophenyl groups.

Scientific Research Applications

DCPP has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DCPP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. DCPP has also been studied for its potential as a fluorescent probe for imaging biological systems and as a catalyst for organic reactions.

Mechanism of Action

The mechanism of action of DCPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. DCPP has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA and increases the activity of the receptor. This results in an increase in the inhibitory neurotransmitter activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPP has been shown to have anticonvulsant, anxiolytic, and sedative effects. DCPP has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, DCPP has been shown to have anti-inflammatory effects in vivo, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DCPP in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the GABAergic system and its role in various diseases. However, one limitation of using DCPP is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are many potential future directions for research on DCPP. One area of interest is the development of DCPP-based fluorescent probes for imaging biological systems. Another area of interest is the development of DCPP-based therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its potential toxicity in vivo.

Synthesis Methods

DCPP can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Friedlander synthesis. The most commonly used method for synthesizing DCPP is the Hantzsch reaction, which involves the condensation of 3,4-dichloroaniline, 2-pyridinecarboxaldehyde, and ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine. The reaction yields a yellow crystalline solid that can be purified using recrystallization.

properties

Product Name

2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine

Molecular Formula

C12H6Cl2N2O

Molecular Weight

265.09 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H6Cl2N2O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H

InChI Key

YOUOQQZCAAVWNJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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